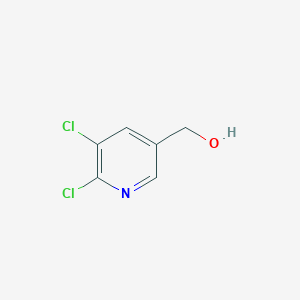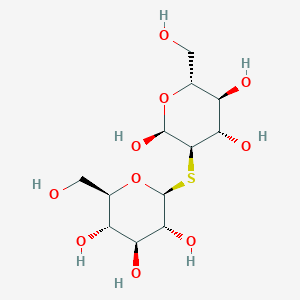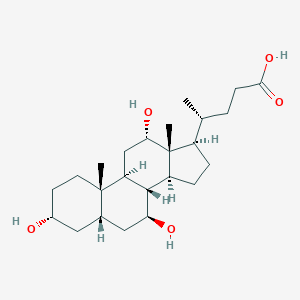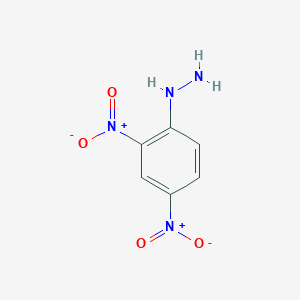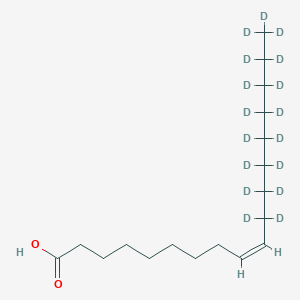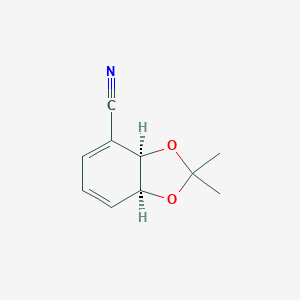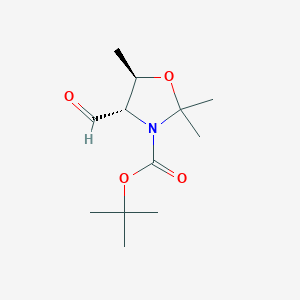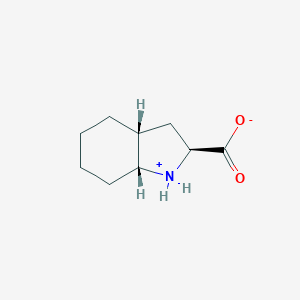
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C9H15NO2 . It is an off-white solid . The compound is also known as “(2S,3aR,7aR)-Octahydro-indole-2-carboxylic acid hydrochloride” with the CAS Number: 169061-41-0 .
Molecular Structure Analysis
The InChI code for “(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid” is 1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.
Physical And Chemical Properties Analysis
“(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid” is an off-white solid . Its molecular weight is 169.22 . More detailed physical and chemical properties might be available in specialized chemical databases or literature.
Scientific Research Applications
1. Indole Synthesis and Classification
The compound is involved in the broader context of indole synthesis, a field that has captured the interest of organic chemists due to the biological significance and complexity of indoles. The classification and synthesis strategies are detailed, providing insights into the methods and principles underlying indole construction, a category to which (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid belongs (Taber & Tirunahari, 2011).
2. Biocatalyst Inhibition by Carboxylic Acids
The compound is related to carboxylic acids, which are known to have inhibitory effects on microbes used in fermentative production, like Escherichia coli and Saccharomyces cerevisiae. This understanding is crucial for developing metabolic engineering strategies to enhance the robustness of these microorganisms (Jarboe, Royce & Liu, 2013).
3. Extraction and Purification Processes
The role of carboxylic acids, including the compound , in extraction and purification processes has been studied. The efficiency and environmental impact of using organic compounds and supercritical fluids for the separation of carboxylic acids from aqueous solutions are highlighted, emphasizing the importance of such methods in industrial applications (Djas & Henczka, 2018).
4. Bacterial Catabolism of Indole-3-acetic acid
Research has delved into the bacterial catabolism of compounds structurally similar to (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid, such as Indole-3-acetic acid (IAA). Understanding how bacteria catabolize or assimilate IAA offers insights into the interactions and potential applications of indole-related compounds in various environments, including medical and agricultural fields (Laird, Flores & Leveau, 2020).
5. Biomass-Derived Levulinic Acid in Drug Synthesis
The versatility of carboxylic acids in drug synthesis is evident from the use of biomass-derived Levulinic Acid (LEV), which shares functional groups with the compound . The review highlights the potential of such carboxylic acids in reducing drug synthesis costs and contributing to cleaner reactions, demonstrating the significance of these compounds in the field of medicine (Zhang et al., 2021).
properties
IUPAC Name |
(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-PRJMDXOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

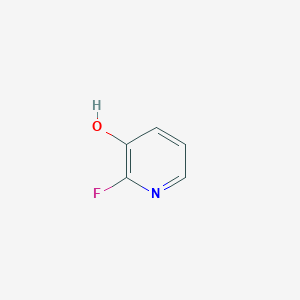


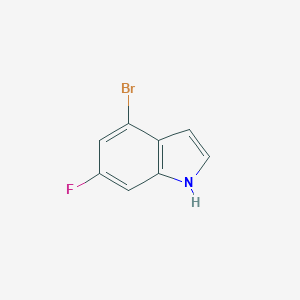
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)
